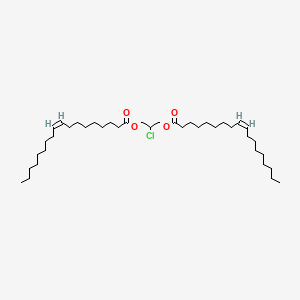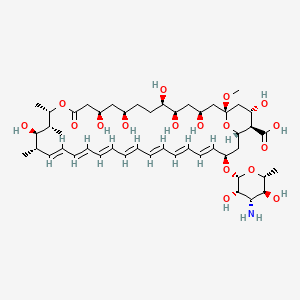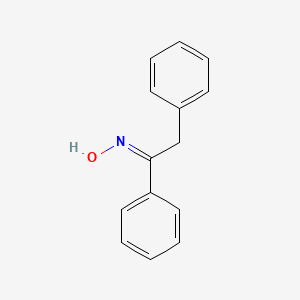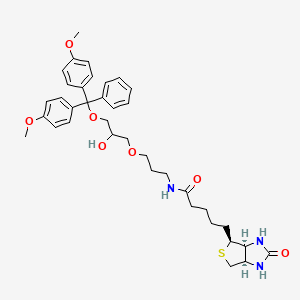
O-Desetheyl Candesartan Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desetheyl Candesartan Methyl Ester is a derivative of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound is a metabolite of Candesartan and is known for its potent and selective antagonism of the angiotensin II type 1 receptor (AT1R). The molecular formula of this compound is C₂₃H₁₈N₆O₃, and it has a molecular weight of 426.43 .
Méthodes De Préparation
The preparation of O-Desetheyl Candesartan Methyl Ester involves synthetic routes that typically include the use of various reagents and catalysts. One common method involves the hydrolysis of Candesartan Cilexetil, followed by esterification to obtain the methyl ester derivative . Industrial production methods often employ gradient reverse phase liquid chromatography (LC) and isocratic preparative LC to isolate and purify the compound . Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are extensively used to characterize the synthesized product .
Analyse Des Réactions Chimiques
O-Desetheyl Candesartan Methyl Ester undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
O-Desetheyl Candesartan Methyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the analysis of Candesartan and its metabolites. In biology and medicine, it is studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The compound is also used in the pharmaceutical industry for the development of new angiotensin II receptor antagonists.
Mécanisme D'action
The mechanism of action of O-Desetheyl Candesartan Methyl Ester involves the selective blocking of the angiotensin II type 1 receptor (AT1R) in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure . The compound’s molecular targets include the AT1R, and its pathways involve the renin-angiotensin-aldosterone system (RAAS) .
Comparaison Avec Des Composés Similaires
O-Desetheyl Candesartan Methyl Ester is unique compared to other similar compounds due to its specific structure and potent antagonism of the AT1R. Similar compounds include Candesartan Cilexetil, Desethyl Candesartan Cilexetil, and various ethyl and oxo derivatives . These compounds share similar therapeutic applications but differ in their chemical structures and specific pharmacological properties .
Propriétés
Numéro CAS |
1203674-06-9 |
|---|---|
Formule moléculaire |
C₂₃H₁₈N₆O₃ |
Poids moléculaire |
426.43 |
Synonymes |
2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


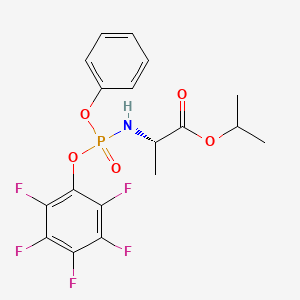
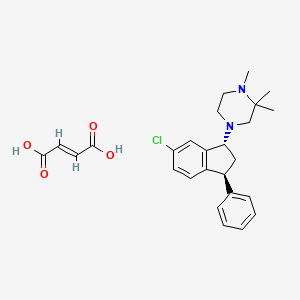
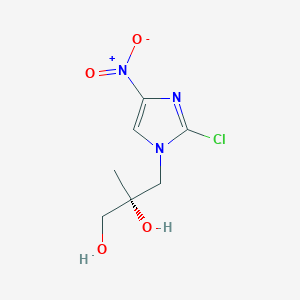
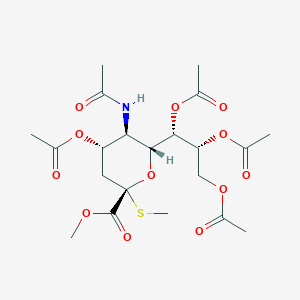
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)
